Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate

Catalog No.
S2999797
CAS No.
2044713-51-9
M.F
C11H16O4
M. Wt
212.245
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate

CAS Number

2044713-51-9

Product Name

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate

IUPAC Name

ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate

Molecular Formula

C11H16O4

Molecular Weight

212.245

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)9(7(2)12)6-10(13)8-4-5-8/h8-9H,3-6H2,1-2H3

InChI Key

BGXKYGJIIHLFPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=O)C1CC1)C(=O)C

solubility

not available

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate is an organic compound with the molecular formula C11H16O4C_{11}H_{16}O_{4} and a molecular weight of 212.24 g/mol. It features a cyclopropyl group, an acetyl moiety, and a keto functional group, making it a versatile building block in organic synthesis. The compound is characterized by its unique structure, which includes a cyclopropane ring attached to a butanoate backbone. This configuration contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals .

Due to its functional groups:

  • Condensation Reactions: The carbonyl groups can undergo condensation with amines or alcohols to form more complex molecules.
  • Nucleophilic Addition: The electrophilic carbon of the carbonyl can react with nucleophiles such as Grignard reagents or organolithium compounds.
  • Cyclization: The cyclopropyl group can facilitate cyclization reactions, leading to the formation of new cyclic compounds.

These reactions make it a valuable intermediate in synthetic organic chemistry.

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate can be synthesized through several methods:

  • Conventional Synthetic Routes: Utilizing starting materials like cyclopropanecarboxylic acid derivatives, followed by acetylation and esterification processes.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis involving multiple reagents, streamlining the process and improving yield.
  • Catalytic Methods: Employing metal catalysts to facilitate reactions involving carbon-carbon bond formation or functional group transformations.

These methods reflect the compound's versatility and adaptability in synthetic chemistry .

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate has potential applications in:

  • Pharmaceuticals: As an intermediate for synthesizing biologically active compounds.
  • Agrochemicals: In the development of herbicides or pesticides due to its structural characteristics.
  • Material Science: As a precursor for polymers or other materials that require specific functional groups.

Its unique structure makes it an attractive candidate for further exploration in these fields .

Several compounds share structural characteristics with Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoateContains a chlorophenyl groupEnhanced lipophilicity
Ethyl 2-acetyl-3-cyclopropylbutanoateLacks the keto groupDifferent reactivity patterns
Ethyl 3-acetyl-4-cyclopropylbutanoateAcetyl group at position threeVariation in biological activity

These comparisons highlight the unique aspects of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate while illustrating how slight modifications can lead to different chemical behaviors and applications.

The compound’s synthesis traces back to advancements in cyclopropane chemistry in the mid-20th century, particularly methods for stabilizing strained rings through electron-withdrawing groups. Early work on acetylcyclopropanes, such as the thermocatalytic isomerization of α-acetylbutyrolactone derivatives, laid the groundwork for modern protocols. The integration of keto-ester functionalities, as seen in ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate, became feasible with the development of Claisen condensation and cyclopropanation techniques in the 1980s. For example, the use of transition metal oxides (e.g., Pd/ZrO₂) in dehydrating γ-acetylpropyl alcohol precursors enabled efficient cyclopropane ring formation.

Significance as a Versatile Synthetic Building Block

The compound’s reactivity stems from three key motifs:

  • Cyclopropane Ring: Introduces strain-driven reactivity, facilitating ring-opening reactions with nucleophiles or electrophiles.
  • Keto Group: Participates in aldol condensations and serves as a directing group in transition metal-catalyzed reactions.
  • Acetyl-Ester Moiety: Enhances solubility in polar solvents and enables ester hydrolysis or transesterification.

This triad allows the molecule to act as a linchpin in constructing complex architectures, such as spirocyclic compounds and polyketides. For instance, its reaction with α-ketoesters under Lewis acid catalysis yields 5,6-dihydropyran-2-ones, valuable intermediates in natural product synthesis.

Theoretical Framework for Understanding Reactivity Patterns

The compound’s behavior is governed by:

  • Ring Strain: The cyclopropane’s 60° bond angles create ~27 kcal/mol strain, favoring ring-opening via nucleophilic attack at the β-carbon.
  • Electronic Effects: The acetyl and keto groups withdraw electron density, polarizing the cyclopropane ring and enhancing electrophilicity at the carbonyl carbons.
  • Conformational Rigidity: The cyclopropane restricts rotational freedom, enabling stereoselective transformations. Computational studies (e.g., DFT calculations) confirm that the gauche conformation of the acetyl and ester groups minimizes steric hindrance, directing regioselectivity in reactions.

Classical Synthetic Routes to Ethyl 2-Acetyl-4-Cyclopropyl-4-Oxobutanoate

The classical synthesis of ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate revolves around sequential functionalization of β-keto ester frameworks. A foundational approach involves the Claisen condensation of ethyl acetate to form ethyl acetoacetate, a β-keto ester precursor [2] [4]. This intermediate undergoes alkylation at the α-position to introduce the cyclopropyl moiety. For example, treatment of ethyl acetoacetate with cyclopropylmethyl halides in the presence of alkoxide bases facilitates enolate formation and subsequent nucleophilic substitution [4].

A pivotal step in classical routes is the cyclopropanation of α,β-unsaturated intermediates. Early methods employed the Simmons–Smith reaction, utilizing diethylzinc and diiodomethane to generate cyclopropane rings via carbene transfer to alkenes [5] [7]. However, these protocols often required stoichiometric zinc reagents and posed challenges in controlling regioselectivity.

Classical MethodReagents/ConditionsYield Range
Claisen condensationEthyl acetate, alkoxide base60–75% [2] [4]
Enolate alkylationCyclopropylmethyl halide, base50–65% [4]
Simmons–Smith cyclopropanationEt₂Zn, CH₂I₂40–55% [5] [7]

Contemporary Synthetic Approaches

Modern strategies emphasize efficiency and selectivity. Transition metal-catalyzed cyclopropanation has emerged as a robust alternative. For instance, the use of iodine (I₂) with Lewis acids like magnesium perchlorate or ytterbium triflate enables intramolecular cyclopropanation of unsaturated β-keto esters under mild conditions [3]. This method achieves stereospecific cyclopropane formation with yields up to 91% [3].

Mechanochemical synthesis represents another advancement. Ball-milling techniques activate zinc(0) for Simmons–Smith reactions without solvents, enabling gram-scale production of cyclopropanes under ambient conditions [5]. This approach reduces waste and avoids hazardous reagents, aligning with green chemistry principles.

Radical-mediated pathways have also been explored. Treatment of α,β-unsaturated selenyl esters with tributyltin hydride (Bu₃SnH) generates acyl radicals that undergo cyclization to form cyclopropane rings [6]. While effective for complex substrates, radical methods require careful control to minimize side reactions.

Green Chemistry Considerations in Synthesis

The shift toward sustainable synthesis is evident in recent methodologies. Solvent-free mechanochemical cyclopropanation using ball milling eliminates the need for volatile organic solvents, reducing environmental impact [5]. Additionally, catalytic systems employing Lewis acids like Yb(OTf)₃ enhance atom economy by minimizing stoichiometric metal waste [3].

A comparative analysis of green metrics highlights the advantages of modern approaches:

ParameterClassical Simmons–SmithMechanochemical
Solvent UseDichloromethaneNone [5]
Reaction Time12–24 hours1–2 hours [5]
Zinc ConsumptionStoichiometricCatalytic [5]
Energy InputHigh (reflux)Low (ball milling) [5]

Stereoselective Synthesis Strategies

Controlling stereochemistry in cyclopropane rings remains a critical challenge. Chiral auxiliaries and asymmetric catalysis have been employed to induce enantioselectivity. For example, the use of Evans oxazolidinones during enolate formation directs alkylation to produce enantiomerically enriched intermediates [4]. Subsequent cyclopropanation preserves stereochemical integrity, yielding optically active products.

Substrate-controlled stereoselectivity is achievable through conformational locking. In intramolecular cyclopropanation reactions, the geometry of the α,β-unsaturated ester precursor dictates the stereochemical outcome [3]. For instance, trans-olefins favor the formation of cis-cyclopropane derivatives due to orbital alignment during carbene transfer [7].

The integration of organocatalytic methods has further expanded stereochemical control. Proline-derived catalysts enable asymmetric cyclopropanation of β-keto esters via enamine activation, though this area remains underexplored for ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate [3].

XLogP3

0.5

Dates

Last modified: 07-24-2023

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